4-Methoxy-5-methylpicolinaldehyde
Overview
Description
4-Methoxy-5-methylpicolinaldehyde is an organic compound belonging to the class of picolinaldehydes, which are aromatic aldehydes derived from pyridine, a six-membered heterocyclic ring containing one nitrogen atom. This compound is characterized by the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the pyridine ring, along with an aldehyde functional group (-CHO) at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-5-methylpicolinaldehyde can be synthesized through various synthetic routes. One common method involves the methylation of 4-methoxypyridine followed by formylation. The reaction conditions typically include the use of strong bases such as sodium hydride (NaH) and formylating agents like formic acid or formyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-5-methylpicolinaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often involving halogenation or nitration.
Major Products Formed:
Oxidation: 4-Methoxy-5-methylpicolinic acid
Reduction: 4-Methoxy-5-methylpicolinalcohol
Substitution: Various halogenated or nitrated derivatives of the pyridine ring
Scientific Research Applications
4-Methoxy-5-methylpicolinaldehyde has several scientific research applications across various fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
4-Methoxy-5-methylpicolinaldehyde is similar to other picolinaldehydes, such as 3-methylpicolinaldehyde and 2-methoxypyridine-5-carbaldehyde. its unique combination of methoxy and methyl groups at specific positions on the pyridine ring distinguishes it from these compounds. This structural uniqueness can lead to different reactivity and biological activity compared to its analogs.
Comparison with Similar Compounds
3-Methylpicolinaldehyde
2-Methoxypyridine-5-carbaldehyde
3-Methoxypyridine-4-carbaldehyde
2-Methyl-3-methoxypyridine-5-carbaldehyde
This comprehensive overview provides a detailed understanding of 4-Methoxy-5-methylpicolinaldehyde, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
4-Methoxy-5-methylpicolinaldehyde is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C_9H_11NO_2
- Molecular Weight : 165.19 g/mol
- IUPAC Name : 4-Methoxy-5-methylpyridine-2-carbaldehyde
This compound contains a methoxy group and a methyl group on the pyridine ring, which may contribute to its biological activity.
Antitumor Activity
Recent studies have explored the antitumor potential of this compound. In vitro assays have shown that this compound exhibits inhibitory effects on various cancer cell lines. For example, it has been tested against lung carcinoma (A549) and colon carcinoma (HCT-116) cells, demonstrating a significant reduction in cell viability.
The mechanism by which this compound exerts its antitumor effects appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. It has been observed that this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
In a study measuring the DPPH radical scavenging activity, the compound exhibited an IC50 value of 32 µM, indicating moderate antioxidant capacity compared to standard antioxidants like ascorbic acid.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in cancer cells.
- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), it reduces oxidative damage in cells.
Case Studies and Research Findings
-
Study on Antitumor Effects :
In a recent study published in Molecules, researchers evaluated the cytotoxicity of various derivatives of picolinaldehyde, including this compound. The results indicated that this compound significantly inhibited the growth of A549 and HCT-116 cells, reinforcing its potential as an antitumor agent . -
Antioxidant Evaluation :
A comparative analysis was conducted to assess the antioxidant activity of several aldehydes. The findings showed that this compound had a notable ability to reduce oxidative stress markers in treated cells .
Properties
IUPAC Name |
4-methoxy-5-methylpyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-4-9-7(5-10)3-8(6)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGGHQIHYPBGDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727990 | |
Record name | 4-Methoxy-5-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959617-10-8 | |
Record name | 4-Methoxy-5-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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